5-(4-bromophenyl)-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
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Overview
Description
5-(4-Bromophenyl)-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound with a molecular formula of C17H16BrN2O3. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of bromine and methoxybenzoyl groups adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of an aromatic ring, which can be done using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the methoxybenzoyl group: This can be done through Friedel-Crafts acylation, where the aromatic ring reacts with methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzyl alcohol.
Substitution: Formation of 4-aminophenyl derivatives.
Scientific Research Applications
5-(4-Bromophenyl)-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl derivatives: Compounds with similar bromophenyl groups.
Methoxybenzoyl derivatives: Compounds containing the methoxybenzoyl moiety.
Pyrazole derivatives: Other compounds featuring the pyrazole ring.
Uniqueness
The uniqueness of 5-(4-bromophenyl)-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-12-11-18(23,14-5-7-15(19)8-6-14)21(20-12)17(22)13-3-9-16(24-2)10-4-13/h3-10,23H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSGYIUEHFEWLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=C(C=C2)Br)O)C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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